molecular formula C13H10N2OS B2612151 5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile CAS No. 2344680-87-9

5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile

Cat. No.: B2612151
CAS No.: 2344680-87-9
M. Wt: 242.3
InChI Key: NVLXNPYMTATNIU-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile” belongs to the class of organic compounds known as benzoxazinones . These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .

Scientific Research Applications

Synthesis and Electrochemical Applications

Researchers have synthesized new derivatives of thiophene-carbonitrile compounds and explored their electrochemical properties, particularly for applications in electrochromic devices (ECDs). For instance, Abaci et al. (2016) developed new thiophene-furan-thiophene type monomers and investigated the electrochromic properties of their homopolymers and copolymers, revealing potential applications in ECDs due to their stability, fast response time, and good optical contrast (Abaci, U., Ustalar, A., Yılmaz, M., & Guney, H., 2016).

Antimicrobial and Anticancer Applications

Several studies have focused on the synthesis of compounds incorporating thiophene-carbonitrile structures for their antimicrobial and anticancer properties. Elewa et al. (2021) synthesized compounds from thiophene-carbonitrile derivatives and evaluated their antibacterial and antitumor activities, suggesting their potential in medical applications (Elewa, S. I., Abdelhamid, A., Hamed, A., & Mansour, E., 2021).

Materials Science and Photovoltaic Applications

Compounds containing thiophene and carbonitrile groups have been explored for their applications in materials science, including photovoltaic devices. Gupta et al. (2015) designed solution-processable small molecules containing thiophene units for bulk-heterojunction solar cells, achieving significant power conversion efficiencies and highlighting the importance of conjugation in photovoltaic performance (Gupta, A., Ali, A., Gao, M., Singh, T., Bilić, A., Watkins, S., Bach, U., & Evans, R., 2015).

Properties

IUPAC Name

5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c14-8-10-2-4-13(17-10)9-1-3-12-11(7-9)15-5-6-16-12/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLXNPYMTATNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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